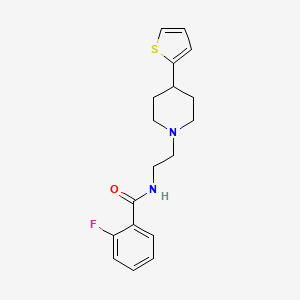

2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a thiophene ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Fluorination: The fluorine atom is introduced using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).

Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using an amine and an acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that compounds similar to 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide may exhibit selectivity for the serotonergic 5-HT_1A receptor, which is implicated in the treatment of anxiety, depression, and psychosis. The ability to modulate serotonin pathways makes such compounds promising candidates for developing new antidepressants and anxiolytics .

Cancer Therapy

The benzamide structure is often associated with anticancer activity. Compounds containing similar frameworks have been evaluated as RET kinase inhibitors, which are crucial in the treatment of cancers driven by RET mutations. The potential for this compound to inhibit tumor growth warrants further investigation in this domain .

Case Study 1: Selective Serotonergic Modulation

A study focusing on piperidine derivatives demonstrated that modifications to the thiophene and benzamide components could enhance affinity for serotonin receptors. This work highlights the importance of structure-activity relationships (SAR) in developing effective CNS agents .

Case Study 2: Antimicrobial Efficacy

Research on related piperidine compounds has shown that they can be synthesized with varying substituents to assess their antimicrobial properties. A notable finding was that certain derivatives exhibited significant activity against both bacterial and fungal pathogens, suggesting that similar modifications could be applied to this compound for enhanced efficacy .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide: shares structural similarities with other benzamides and piperidine derivatives.

Thiophene-containing compounds: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiophene ring.

Fluorinated benzamides: These compounds are known for their enhanced stability and unique biological properties due to the presence of the fluorine atom.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorine atom, a thiophene ring, and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over other similar compounds.

Actividad Biológica

The compound 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure

The structure of this compound can be summarized as follows:

- Molecular Formula: C₁₅H₁₈F₁N₂OS

- Molecular Weight: 294.38 g/mol

- Key Functional Groups:

- Fluoro group (-F)

- Piperidine ring

- Thiophene moiety

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Potential Targets:

- Dopamine Receptors: The piperidine structure suggests potential affinity for dopamine D2 receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonin Receptors: The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

- Enzyme Inhibition: There is evidence indicating that similar compounds can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and has implications for metabolic disorders .

In Vitro Studies

Research has demonstrated that derivatives of benzamide compounds exhibit significant biological activity. For instance, compounds structurally related to our target have shown promise in inhibiting cell proliferation in cancer cell lines through various pathways.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.7 | 17β-HSD Type 3 |

| Compound B | 0.9 | RET Kinase |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for the target compound are yet to be established.

Case Studies

-

Case Study on CNS Disorders:

A study involving similar benzamide derivatives highlighted their efficacy in animal models for treating anxiety and depression. The results suggested a reduction in symptoms correlated with increased serotonin levels . -

Cancer Research:

Another study focused on the anti-tumor effects of related compounds, demonstrating significant inhibition of cell growth in various cancer types. The findings indicated that these compounds could be developed as therapeutic agents against malignancies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include:

- Absorption: Likely high due to its lipophilicity.

- Distribution: Predicted to penetrate the blood-brain barrier effectively.

- Metabolism: Expected to undergo hepatic metabolism, similar to other benzamide compounds.

- Excretion: Primarily renal clearance.

Propiedades

IUPAC Name |

2-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS/c19-16-5-2-1-4-15(16)18(22)20-9-12-21-10-7-14(8-11-21)17-6-3-13-23-17/h1-6,13-14H,7-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHIOCQPMZGOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.